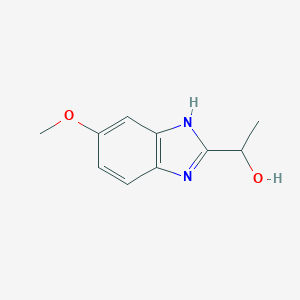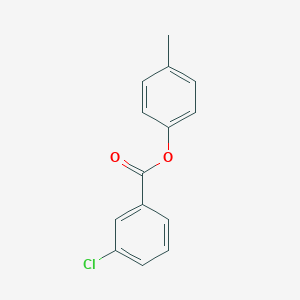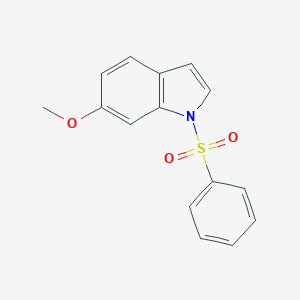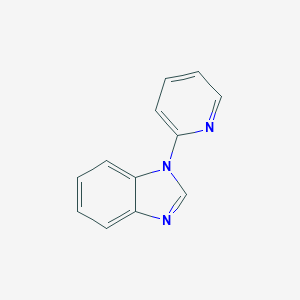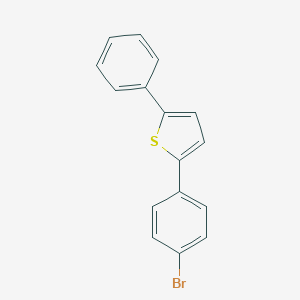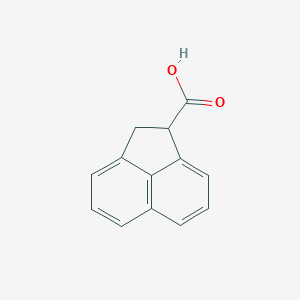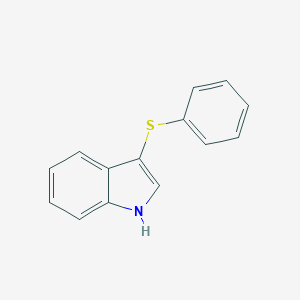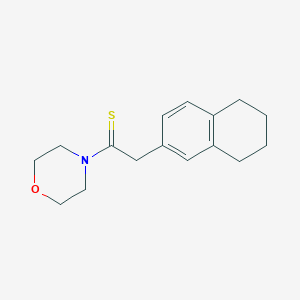
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine, also known as TNM, is a chemical compound that has been extensively studied for its potential use in scientific research. TNM is a thiol-reactive compound that can be used to modify proteins in vitro and in vivo. Its unique structure and properties make it a valuable tool for investigating protein function and regulation.
Wirkmechanismus
The mechanism of action of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine involves the reaction of the thioacetyl group with thiol groups on cysteine residues. This reaction results in the formation of a covalent bond between 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine and the protein of interest. This modification can alter the protein's structure and function, allowing researchers to investigate its role in various biological processes.
Biochemische Und Physiologische Effekte
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has been shown to have a variety of biochemical and physiological effects. It can alter protein structure and function, which can affect cellular processes such as signal transduction, enzyme activity, and protein-protein interactions. 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has also been shown to be cytotoxic at high concentrations, which can limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine in lab experiments include its selectivity for cysteine residues, its ability to modify proteins in vitro and in vivo, and its relatively simple synthesis. However, there are also limitations to its use. 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine can be cytotoxic at high concentrations, which can limit its use in certain applications. Additionally, the covalent modification of proteins can alter their structure and function, which can complicate data interpretation.
List of
Zukünftige Richtungen
1. Investigating the role of specific cysteine residues in protein function using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine labeling.
2. Developing new methods for protein modification using 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine.
3. Studying the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein-protein interactions.
4. Investigating the potential therapeutic applications of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine-modified proteins.
5. Developing new methods for 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine delivery in vivo.
6. Investigating the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein stability and turnover.
7. Studying the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein localization and trafficking.
8. Investigating the potential applications of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine in drug discovery.
9. Developing new 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine derivatives with improved properties for protein modification.
10. Investigating the effects of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine modification on protein aggregation and misfolding.
Synthesemethoden
The synthesis of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine involves the reaction of 5,6,7,8-tetrahydro-2-naphthol with thioacetic acid followed by the addition of morpholine. The resulting product is a yellow solid that is soluble in water and organic solvents. The synthesis of 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine has been used extensively in scientific research to study protein function and regulation. It is commonly used to label and modify proteins in vitro and in vivo. 4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine reacts selectively with thiol groups on cysteine residues, which are important for protein structure and function. By modifying these cysteine residues, researchers can investigate the role of specific proteins in various biological processes.
Eigenschaften
CAS-Nummer |
5452-58-4 |
|---|---|
Produktname |
4-((5,6,7,8-Tetrahydro-2-naphthyl)thioacetyl)morpholine |
Molekularformel |
C16H21NOS |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanethione |
InChI |
InChI=1S/C16H21NOS/c19-16(17-7-9-18-10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13/h5-6,11H,1-4,7-10,12H2 |
InChI-Schlüssel |
RRHRCKOVXFVNDU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=S)N3CCOCC3 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=S)N3CCOCC3 |
Andere CAS-Nummern |
5452-58-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



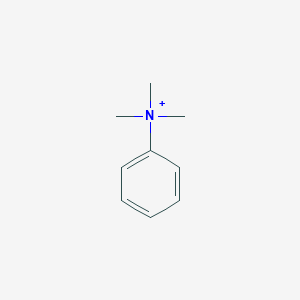
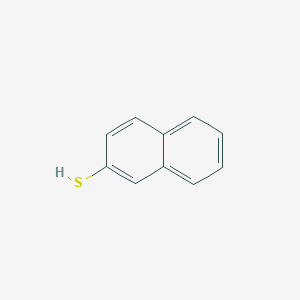
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
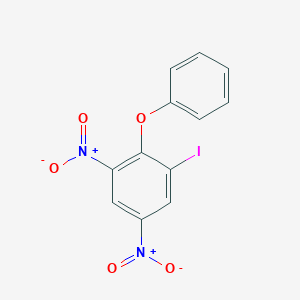
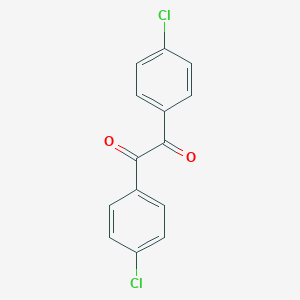

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
